molecular formula C15H20N2O3S2 B068009 Talviraline CAS No. 169312-27-0

Talviraline

Cat. No.: B068009
CAS No.: 169312-27-0
M. Wt: 340.5 g/mol
InChI Key: GWKIPRVERALPRD-ZDUSSCGKSA-N
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Description

Talviraline is a non-nucleoside reverse transcriptase inhibitor primarily used to inhibit the replication of human immunodeficiency virus type 1 (HIV-1). It is a small molecule with the chemical formula C15H20N2O3S2 and has been studied for its potential in treating HIV infections .

Preparation Methods

The synthesis of Talviraline involves several steps, starting with the preparation of the core quinoxaline structure. The synthetic route typically includes the following steps:

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

Talviraline undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Talviraline has been extensively studied for its potential in treating HIV infections. Its primary application is as a non-nucleoside reverse transcriptase inhibitor, where it inhibits the replication of HIV-1 by binding to a specific site on the reverse transcriptase enzyme . This inhibition prevents the virus from replicating and spreading within the host.

In addition to its antiviral properties, this compound has been used in research to study the mechanisms of HIV replication and the development of resistance to reverse transcriptase inhibitors. It has also been explored for its potential use in combination therapies with other antiretroviral drugs .

Mechanism of Action

Talviraline exerts its effects by binding to a specific site on the HIV-1 reverse transcriptase enzyme. This binding inhibits the enzyme’s activity, preventing the conversion of viral RNA into DNA, a crucial step in the HIV replication cycle . The molecular targets of this compound include the reverse transcriptase enzyme and the viral RNA. The pathways involved in its mechanism of action are primarily related to the inhibition of viral replication.

Comparison with Similar Compounds

Talviraline is part of a class of compounds known as non-nucleoside reverse transcriptase inhibitors. Similar compounds in this class include:

Compared to these compounds, this compound has shown unique binding properties and a distinct resistance profile. Its ability to inhibit HIV-1 replication through a different binding site on the reverse transcriptase enzyme makes it a valuable addition to the arsenal of antiretroviral drugs .

Properties

IUPAC Name

propan-2-yl (2S)-7-methoxy-2-(methylsulfanylmethyl)-3-sulfanylidene-2,4-dihydroquinoxaline-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3S2/c1-9(2)20-15(18)17-12-7-10(19-3)5-6-11(12)16-14(21)13(17)8-22-4/h5-7,9,13H,8H2,1-4H3,(H,16,21)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWKIPRVERALPRD-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)N1C(C(=S)NC2=C1C=C(C=C2)OC)CSC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)N1[C@H](C(=S)NC2=C1C=C(C=C2)OC)CSC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10168701
Record name Talviraline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10168701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163451-80-7, 169312-27-0
Record name Talviraline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=163451-80-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Talviraline [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163451807
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Talviraline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB07885
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Talviraline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10168701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TALVIRALINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XZ4KT6MO4X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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